molecular formula C11H19N3O3 B3225693 tert-Butyl 9-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate CAS No. 1251002-03-5

tert-Butyl 9-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B3225693
CAS No.: 1251002-03-5
M. Wt: 241.29
InChI Key: DTMQQDFDGAROSB-UHFFFAOYSA-N
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Description

tert-Butyl 9-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS: 1839060-95-5) is a spirocyclic compound featuring a central spiro[3.5]nonane scaffold with three nitrogen atoms and a ketone group at the 9-position. Its molecular formula is C₁₁H₁₉N₃O₃, and it has a molecular weight of 241.29 g/mol . The tert-butyl carbamate group at the 2-position enhances steric protection and solubility in organic solvents, making it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

tert-butyl 9-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3/c1-10(2,3)17-9(16)14-6-11(7-14)8(15)12-4-5-13-11/h13H,4-7H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMQQDFDGAROSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(=O)NCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 9-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 9-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .

Scientific Research Applications

tert-Butyl 9-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 9-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Substituent Variations in Spiro[3.5]nonane Derivatives

The following table summarizes key structural and functional differences between tert-butyl 9-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate and its analogs:

Compound Name Molecular Formula Substituent (Position) Molecular Weight (g/mol) Key Features
This compound C₁₁H₁₉N₃O₃ Oxo (9) 241.29 Rigid spiro core; polar ketone enhances hydrogen bonding
tert-Butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate C₁₂H₂₃N₃O₂ Methyl (5) 241.34 Increased hydrophobicity; improved metabolic stability
tert-Butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate C₁₈H₂₅N₃O₂ Benzyl (5) 315.41 Enhanced steric bulk; potential for π-π interactions in drug design
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate C₁₂H₂₀N₂O₃ Oxo (6); Spiro[4.4] 240.30 Larger spiro ring; altered conformational flexibility

Key Observations :

  • Steric Effects : Benzyl substitution introduces significant steric hindrance, which may influence binding affinity in target proteins .
  • Ring Size: Spiro[4.4]nonane derivatives (e.g., ) exhibit distinct spatial arrangements compared to spiro[3.5] systems, affecting their applicability in constrained environments .

Comparison with Bicyclic Analogs

Compounds like 2,6-diazabicyclo[6.1.0]nonan-7-ones () differ fundamentally in their fused bicyclo structures. For example:

  • Synthesis : Bicyclo derivatives are synthesized via cyclopropene ring-opening reactions with carbamates, whereas spiro compounds may involve nucleophilic cyclization or templated assembly .
  • Conformational Rigidity : Bicyclo systems enforce a planar geometry, while spiro scaffolds allow for axial chirality, enabling enantioselective applications .

Biological Activity

Tert-butyl 9-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS: 1251002-03-5) is a compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H19_{19}N3_{3}O3_{3}, with a molecular weight of 241.29 g/mol. The compound features a tert-butyl ester group and a triazaspiro framework, contributing to its biological activity and chemical stability.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC11_{11}H19_{19}N3_{3}O3_{3}
Molecular Weight241.29 g/mol
CAS Number1251002-03-5
Purity97%
Physical FormWhite powder

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the spirocyclic structure through cyclization reactions of appropriate precursors. Specific methodologies can vary based on the desired yield and purity requirements.

Anticancer Activity

Preliminary investigations into the anticancer properties of triazaspiro compounds have shown promising results in inhibiting cell proliferation in certain cancer cell lines. For example, derivatives related to this class have been evaluated for their ability to modulate signaling pathways involved in cancer progression . Further research is needed to establish the specific effects of this compound on various cancer types.

The mechanism by which this compound exerts its biological effects may involve interactions with specific cellular targets or pathways. The triazole moiety is often implicated in binding to enzymes or receptors that play critical roles in cellular processes such as apoptosis and inflammation.

Case Studies

  • Antimicrobial Evaluation : A study assessing the antimicrobial activity of various spirocyclic compounds found that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria . While direct data on this compound was not included, the results suggest a pathway for future exploration.
  • Cancer Cell Line Studies : Research focused on structurally related compounds demonstrated their potential to induce apoptosis in cancer cells via mitochondrial pathways . This indicates that further investigation into this compound could yield valuable insights into its anticancer potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 9-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 2
tert-Butyl 9-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate

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